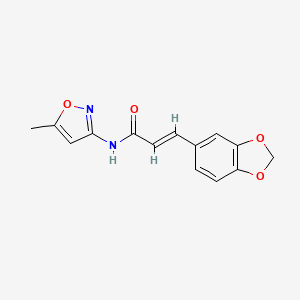![molecular formula C21H16N2O2 B5514407 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione typically involves reactions under specific conditions that may include the presence of catalysts like pyridine, with solvents such as ethanol. These reactions can yield high-purity products as confirmed by spectral analysis methods including IR, 1H NMR, 13C NMR, and GC-MS (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of compounds structurally related to the target molecule has been determined through techniques like X-ray crystallography. These studies reveal detailed information about the spatial arrangement of atoms within the molecule, elucidating aspects like bond lengths, angles, and overall molecular conformation (Mathusalini et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of new bonds, introduction of functional groups, or rearrangement of molecular structures. These reactions can be influenced by the presence of various reagents and conditions, leading to a diversity of potential products with unique chemical properties (Klappa, Rich, & McNeill, 2002).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of complex molecules often involves the creation of intermediates that possess unique structural motifs. For example, a study by Abdullah M. Asiri and Salman A. Khan (2011) explored the synthesis of a compound involving similar methodologies that could be applicable to the synthesis of the specified molecule. Their work demonstrates the utility of specific synthetic pathways in creating structurally complex molecules with potential applications in materials science and chemical sensing (Asiri & Khan, 2011).
Fluorescent Properties and Cell Imaging
- In another study, the development of D-π-A 1,4-dihydropyridine derivatives exhibiting aggregation-induced emission characteristics was investigated. These compounds, including structural units similar to the one , showed unique stimulus-responsive fluorescent properties. Such characteristics have significant implications for designing fluorescent materials for bioimaging and molecular sensors. This research highlights the compound's potential application in biomedical imaging and the development of optical materials (Lei et al., 2016).
Intramolecular Interactions and Tautomerism
- The study of intramolecular interactions and tautomerism in related compounds provides valuable information on the stability and reactivity of potential derivatives. For instance, research conducted by M. Sigalov et al. (2011) on dimedone and phenalen-1,3-dione adducts explores enol-enol and ring-chain tautomerism. These studies contribute to our understanding of the chemical behavior of similar compounds under various conditions, which is crucial for their potential application in chemical synthesis and the development of materials with specific properties (Sigalov et al., 2011).
Propiedades
IUPAC Name |
2-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-13-10-15(14(2)23(13)16-6-5-9-22-12-16)11-19-20(24)17-7-3-4-8-18(17)21(19)25/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSMSIQOJQFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)
![diisopropyl {1-[(3,4-dichlorophenyl)amino]ethyl}phosphonate](/img/structure/B5514345.png)


![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)


![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)
![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)
![1-(2-piperazin-1-ylethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5514432.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)
![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)